SLF1081851 TFA

Spns2 inhibition S1P release HeLa cell assay

Research pain point: Spns2 probe inconsistency and lack of validated in vivo reference compounds. SLF1081851 TFA is the first pharmacological Spns2 inhibitor, enabling baseline comparisons for next-gen probe development. - **Target validation**: IC50=1.93 µM against Spns2-mediated S1P export (HeLa cells). - **Dual-phenotype utility**: Lowers both circulating lymphocytes and plasma S1P - recapitulates Spns2 KO. - **In vivo-ready**: Published rat PK (t½ >8h, Cmax 5 µM); 20 mg/kg i.p. induces lymphopenia in mice. - **Structural probe**: Validated cryo-EM ligand trapping inward-facing conformation.

Molecular Formula C23H34F3N3O3
Molecular Weight 457.5 g/mol
Cat. No. B15569697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLF1081851 TFA
Molecular FormulaC23H34F3N3O3
Molecular Weight457.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H33N3O.C2HF3O2/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22;3-2(4,5)1(6)7/h13-16H,2-12,17,22H2,1H3;(H,6,7)
InChIKeyKSPAYUOYCICAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLF1081851 TFA: First‑Generation Spns2 Inhibitor


SLF1081851 TFA (CAS 2763730-98-7) is the trifluoroacetate salt of the first reported small-molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2, SLC63A2) [1]. It acts by locking Spns2 in an inward-facing conformation, thereby blocking S1P release [2]. As a prototype Spns2 inhibitor, it has demonstrated in vitro potency in HeLa cells (IC50 = 1.93 µM) and validated in vivo pharmacodynamic activity, including reductions in circulating lymphocytes and plasma S1P in rodents [1]. This compound serves as a foundational chemical probe for dissecting Spns2 biology and evaluating the transporter as a potential drug target [1].

First-generation Spns2 inhibitor probe for S1P transport studies
TFA salt form for improved handling and solubility in research applications
Reported dual in vivo phenotype: lymphopenia and plasma S1P reduction

Why SLF1081851 TFA Is Irreplaceable


Generic substitution among Spns2 inhibitors is scientifically unjustified due to substantial divergence in potency (spanning >20-fold), off-target selectivity profiles, pharmacokinetic behavior, and in vivo pharmacodynamic outcomes [1]. While all reported Spns2 inhibitors share the same nominal target, critical differences in scaffold chemistry (oxadiazole vs. benzoxazole vs. imidazole) profoundly affect inhibitor binding, cellular activity, and systemic effects [2][3]. For instance, second-generation inhibitors like SLB1122168 exhibit dramatically higher potency but demonstrate different effects on plasma S1P levels, rendering them unsuitable as direct replacements without extensive revalidation [1]. The quantitative evidence below establishes the specific, measurable differentiation that mandates compound-specific selection for reproducible research.

Potency Profile
Reported lower potency (~20‑fold) than next‑generation inhibitors may limit utility in high‑sensitivity screening contexts.
Pharmacodynamic Signature
Dual reduction of lymphocytes and plasma S1P differs from later inhibitors that only lower lymphocytes; endpoint mismatch if plasma S1P is not a readout.
Target Mechanism
Upstream Spns2 inhibition avoids S1P receptor agonism; mechanistic divergence may alter interpretation of downstream signaling compared to S1P receptor modulators.

SLF1081851 TFA: Quantitative Differentiation


First‑in‑Class Spns2 Inhibition Potency

SLF1081851 TFA inhibits Spns2-mediated S1P release in HeLa cells with an IC50 of 1.93 ± 0.04 µM, establishing the foundational potency benchmark for this target class [1]. In comparison, the second-generation benzoxazole-based inhibitor SLB1122168 achieves an IC50 of 94 ± 6 nM, representing a 20.5-fold increase in potency [2]. Conversely, the imidazole-based analog SLF80721166 demonstrates an IC50 of 1.4 ± 0.3 µM, a modest 1.4-fold improvement [3].

First-in-Class Potency
Head-to-head
IC50 1.93 µM vs 0.094 µM (20.5‑fold)
SAR baseline benchmark
HeLa cell S1P release assay
Spns2 inhibition S1P release HeLa cell assay

Spns2 Selectivity over SphK2

SLF1081851 TFA demonstrates at least 15-fold selectivity for Spns2 over sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), with IC50 values of ≥30 µM and ≈30 µM, respectively [1]. This selectivity window is critical for attributing observed biological effects specifically to Spns2 inhibition rather than confounding kinase activity. In contrast, comprehensive selectivity profiling for SLB1122168 across the S1P pathway has not been reported to the same extent, leaving its off-target profile less defined [2].

Spns2 Selectivity over SphK2
Class-level inference
≥15‑fold selectivity (Spns2 IC50 1.93 µM vs SphK2 ~30 µM)
Reduces off‑target kinase confounding in signaling studies
Recombinant mouse SphK1/SphK2 assay; supplier‑sourced data
Selectivity SphK1 SphK2 off-target

In Vivo Lymphopenia and S1P Reduction

SLF1081851 TFA (20 mg/kg, i.p.) significantly reduces both circulating lymphocyte counts and plasma S1P concentrations in rodents, recapitulating the phenotype of Spns2 null mice [1]. In stark contrast, the more potent second-generation inhibitor SLB1122168 reduces circulating lymphocyte counts without altering plasma S1P levels [2]. This divergent pharmacodynamic profile—reduction of plasma S1P with SLF1081851 TFA versus no change with SLB1122168—represents a fundamental difference in systemic pharmacology that precludes direct substitution.

In Vivo PD Profile
Head-to-head
Lymphopenia + plasma S1P decrease vs lymphopenia only
Unique full phenocopy of Spns2 deficiency
Mouse i.p. 20 mg/kg, 4 h post-dose
In vivo pharmacodynamics lymphopenia plasma S1P

Cryo‑EM Validated Binding Mode

SLF1081851 TFA demonstrates favorable systemic exposure in rats, achieving a maximum blood concentration of 5 µM at 2 hours post-dose, with levels sustained at ≥2 µM for at least 24 hours . The calculated half-life exceeds 8 hours, providing a practical dosing window for in vivo pharmacology studies . This pharmacokinetic profile enables once-daily dosing paradigms, whereas second-generation inhibitors like SLB1122168 have not yet had comparable PK data published, leaving uncertainty regarding their in vivo utility [1].

Cryo-EM Binding Mode
Supporting evidence
Inward-facing conformation lock confirmed
Template for structure-based optimization
PDB deposition available; most inhibitors lack experimental structures
Pharmacokinetics half-life systemic exposure

Halogen‑Free Oxadiazole Scaffold

Cryo-electron microscopy structures reveal that SLF1081851 TFA binds Spns2 and locks the transporter in an inward-facing conformation, physically preventing the conformational changes required for S1P export [1]. This structural insight provides a mechanistic basis for the compound's inhibitory activity and distinguishes it from analogs that may engage different binding pockets or induce alternative conformational states. No analogous high-resolution structural data exist for SLB1122168 or SLF80721166 .

Halogen-Free Oxadiazole Scaffold
Class-level inference
1,2,4‑oxadiazole with 4‑decylphenyl; halogen‑free
Distinct synthetic handle for SAR
Chemically distinct from 2‑aminobenzoxazole and imidazole series
Cryo-EM structural biology binding mode

SLF1081851 TFA: Optimal Applications


Spns2 Inhibitor SAR Benchmarking

SLF1081851 TFA serves as the reference standard for establishing Spns2-dependent phenotypes in newly developed cellular assays. Its well-characterized IC50 of 1.93 µM provides a reproducible benchmark against which novel inhibitors or genetic manipulations can be calibrated [1]. Researchers initiating Spns2 studies should procure SLF1081851 TFA to validate assay sensitivity before evaluating more potent but less-characterized compounds.

Lymphocyte Trafficking in Mouse Models

When the experimental hypothesis necessitates concurrent reduction of both circulating lymphocytes and plasma S1P concentrations—as seen in Spns2 genetic knockout models—SLF1081851 TFA is the inhibitor of choice [1]. Second-generation inhibitors like SLB1122168 fail to reduce plasma S1P, making them unsuitable for studies aiming to fully recapitulate the Spns2 null phenotype [2].

S1P Transporter Structural Studies

For research programs investigating the molecular mechanism of Spns2 transport and inhibition, SLF1081851 TFA is uniquely valuable due to the availability of high-resolution cryo-EM structures [1]. These structural data enable rational mutagenesis studies, computational modeling, and interpretation of functional assays in a way that is not possible with structurally uncharacterized analogs.

Rat PK/PD Correlation Studies

SLF1081851 TFA's established PK profile (Cmax = 5 µM, t₁/₂ > 8 h) enables rigorous PK-PD modeling [1]. Researchers can correlate blood concentrations with pharmacodynamic endpoints (lymphocyte reduction, plasma S1P changes) to establish exposure-response relationships, a capability not yet available for most Spns2 inhibitors.

Application
Selection Property
Validation Focus
Spns2 Inhibitor SAR Studies
First-generation probe with reported potency baseline
Quantify potency differences across scaffold series
Lymphocyte Trafficking Research
Dual in vivo PD signature (lymphopenia & plasma S1P modulation)
Monitor lymphocyte counts and plasma S1P endpoints
Spns2 Structural Biology
Cryo-EM validated inward-facing conformation
Template for docking and MD simulations
Rat PK/PD Correlation
Detailed published rat PK parameters
Exposure-response relationship characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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